Ácido perfluoropentanoico

Descripción general

Descripción

Perfluorovaleric acid is a perfluorinated compound with the chemical formula C5HF9O2. It is a monocarboxylic acid that is perfluorinated pentanoic acid . This compound is known for its strong acidity and stability, making it a valuable chemical intermediate in various industrial applications .

Aplicaciones Científicas De Investigación

Perfluorovaleric acid has numerous applications in scientific research. It is used as an important indicator of perfluorinated compound pollution and is associated with spatial heterogeneity of microbial taxonomy . In chemistry, it serves as a chemical intermediate for the synthesis of other organic compounds . In biology and medicine, it is used in studies related to its environmental impact and potential health effects . Additionally, it is employed in the production of microelectronic devices and optical materials .

Mecanismo De Acción

Perfluoropentanoic acid, also known as nonafluoropentanoic acid or perfluorovaleric acid, is a synthetic compound with unique physical properties that have led to its widespread use in various industrial applications .

Target of Action

Perfluoropentanoic acid is known to interact with peroxisome proliferator-activated receptors (PPARs), which are members of the nuclear receptor superfamily . These receptors play a significant role in the regulation of lipid and glucose metabolism, as well as cellular growth .

Mode of Action

It is suggested that the compound’s interaction with ppars may lead to changes in lipid and glucose metabolism

Biochemical Pathways

Perfluoropentanoic acid affects several biochemical pathways. It has been associated with the PPAR signaling pathway, fatty acid, triacylglycerol, and ketone body metabolism, and the regulation of lipid metabolism by PPARα . These pathways are significantly enriched among genes that interact with perfluoropentanoic acid .

Pharmacokinetics

The pharmacokinetics of perfluoropentanoic acid reveal gender differences. Studies in rats have shown that the clearance and the inter-compartmental clearance were 1.75 and 3.12 times higher in female rats than in male rats, respectively . This suggests that perfluoropentanoic acid is eliminated more rapidly in female rats than in male rats .

Result of Action

The molecular and cellular effects of perfluoropentanoic acid’s action are still under investigation. It is known that perfluoroalkyl and polyfluoroalkyl substances (pfass), which include perfluoropentanoic acid, are associated with a number of adverse health outcomes including fatty liver disease, immunotoxicity, cardiovascular issues, thyroid problems, and reproductive and developmental disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of perfluoropentanoic acid. For instance, the compound’s presence in the natural environment provides an ideal surface for the sorption of hazardous contaminants .

Análisis Bioquímico

Biochemical Properties

It is known that Perfluorovaleric acid is an important indicator of PFC pollution and is associated with spatial heterogeneity of microbial taxonomy

Cellular Effects

It is known that perfluoroalkyl substances (PFAS), a group to which Perfluorovaleric acid belongs, have been associated with adverse effects on lung health, including impaired fetal lung development, reduced immune function in children, and potential links to lung cancer .

Temporal Effects in Laboratory Settings

It is known that perfluoroalkyl substances (PFAS), a group to which Perfluorovaleric acid belongs, have been detected in various water and sediment samples

Dosage Effects in Animal Models

It is known that perfluoroalkyl substances (PFAS), a group to which Perfluorovaleric acid belongs, have been associated with reproductive and developmental effects in animal models .

Transport and Distribution

It is known that perfluoroalkyl substances (PFAS), a group to which Perfluorovaleric acid belongs, have been detected in various water and sediment samples .

Métodos De Preparación

Perfluorovaleric acid can be synthesized through several methods. One common method involves the reaction of perfluoropropylene with oxygen or the oxidation of trifluoroacetic acid . The preparation process requires strict control of reaction conditions, including temperature, pressure, and the ratio of reactants . Industrial production methods often involve the use of hydrogen fluoride and other fluorinating agents .

Análisis De Reacciones Químicas

Perfluorovaleric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and sulfuric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thionyl chloride in dichloromethane at 0-20°C for 1.5 hours produces perfluorovaleroyl chloride .

Comparación Con Compuestos Similares

Perfluorovaleric acid is similar to other perfluorinated compounds, such as perfluorooctanoic acid and perfluorooctanesulfonic acid . These compounds share similar properties, including strong acidity, stability, and environmental persistence. perfluorovaleric acid is unique in its shorter carbon chain length, which affects its chemical behavior and applications . Other similar compounds include perfluoropentanoic acid and nonafluoropentanoic acid .

Actividad Biológica

Perfluoropentanoic acid (PFPeA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are characterized by their unique carbon-fluorine bonds that confer stability and resistance to degradation. Understanding the biological activity of PFPeA is critical due to its widespread environmental presence and potential health implications.

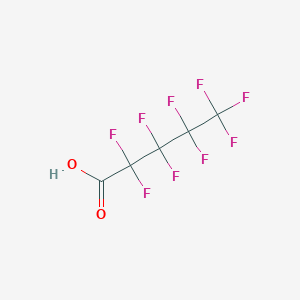

PFPeA has a chemical formula of and consists of a five-carbon chain fully fluorinated, which influences its solubility and biological interactions. Its structure is represented as follows:

1. Toxicity Profiles

PFPeA exhibits low acute toxicity, with effective concentrations often lying in the millimole range, significantly higher than typical intracellular concentrations. Studies indicate a correlation between the length of the perfluorinated chain and toxicity, with longer chains generally exhibiting increased toxicity levels .

2. Endocrine Disruption

Research has shown that PFPeA can interfere with endocrine functions, particularly affecting thyroid hormone binding proteins. This disruption can lead to altered metabolic processes and thyroid dysfunctions, as evidenced by various studies linking PFAS exposure to thyroid hormone perturbations .

3. Estrogenic Activity

Recent studies have assessed the estrogenic potential of PFPeA using competitive binding assays. Results indicate that PFPeA exhibits some level of estrogen receptor (ER) binding activity, although its potency is lower compared to longer-chain PFAS. This suggests potential implications for reproductive health and development in exposed organisms .

Case Study 1: Thyroid Hormone Disruption

A study highlighted in the literature examined the effects of PFAS exposure on maternal and neonatal thyroid hormone levels. The findings indicated that elevated serum concentrations of PFAS, including PFPeA, were associated with adverse thyroid outcomes in neonates, particularly in populations with pre-existing thyroid conditions .

Case Study 2: Cardiovascular Impacts

Another significant study investigated the association between PFAS exposure and cardiovascular health. While elevated cholesterol levels were noted among individuals exposed to PFPeA, no direct correlation was established between these cholesterol levels and an increase in cardiovascular diseases .

Research Findings

The following table summarizes key research findings related to PFPeA's biological activity:

| Study | Findings | Implications |

|---|---|---|

| Mulkiewicz et al., 2007 | Low acute toxicity; effective concentrations in millimole range | Suggests limited immediate health risks but raises concerns for chronic exposure |

| Kudo et al., 2006 | Induction of hepatomegaly in animal models | Potential liver-related health effects from prolonged exposure |

| Berg et al., 2015 | Interference with thyroid hormone binding | Highlights risk for endocrine disorders |

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9O2/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZGQIAOTKWCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9COOH, C5HF9O2 | |

| Record name | PFPeA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062599 | |

| Record name | Perfluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2706-90-3 | |

| Record name | Perfluoropentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2706-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorovaleric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 2,2,3,3,4,4,5,5,5-nonafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluorovaleric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUW3UY784P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.